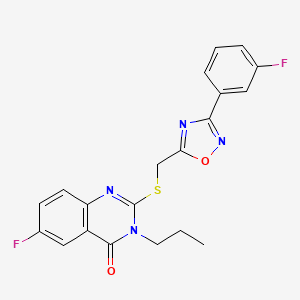

6-fluoro-2-(((3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-fluoro-2-(((3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C20H16F2N4O2S and its molecular weight is 414.43. The purity is usually 95%.

BenchChem offers high-quality 6-fluoro-2-(((3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-fluoro-2-(((3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

- Quinazolinone derivatives have attracted attention due to their potential as anticancer agents. Researchers have investigated the cytotoxic effects of this compound against various cancer cell lines. Mechanistic studies reveal its impact on cell cycle regulation, apoptosis, and inhibition of tumor growth. Further exploration is warranted to optimize its efficacy and safety profile .

- The presence of the 1,2,4-oxadiazole moiety suggests potential anti-inflammatory activity. Researchers have studied its effects on inflammatory pathways, including inhibition of pro-inflammatory cytokines and enzymes. This compound may serve as a lead for developing novel anti-inflammatory drugs .

- Quinazolinones often exhibit antimicrobial properties. Investigations into the antibacterial and antifungal effects of this compound are ongoing. Researchers explore its activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens .

- Neurodegenerative diseases pose significant challenges. Quinazolinone derivatives, including our compound, have shown promise as neuroprotective agents. Studies focus on their ability to modulate oxidative stress, enhance neuronal survival, and mitigate neuroinflammation .

- The unique structural features of this compound make it an interesting candidate for enzyme inhibition. Researchers investigate its potential as an inhibitor of kinases, proteases, and other relevant enzymes. Additionally, its interaction with specific receptors (e.g., GPCRs) is explored .

- Beyond biological applications, quinazolinone derivatives find use in material science. Their electronic properties make them suitable for organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Researchers study their charge transport, stability, and optoelectronic behavior .

Anticancer Research

Anti-Inflammatory Properties

Antimicrobial Activity

Neuroprotective Potential

Inhibition of Enzymes and Receptors

Material Science and Organic Electronics

properties

IUPAC Name |

6-fluoro-2-[[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F2N4O2S/c1-2-8-26-19(27)15-10-14(22)6-7-16(15)23-20(26)29-11-17-24-18(25-28-17)12-4-3-5-13(21)9-12/h3-7,9-10H,2,8,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKMAOYULQJZBEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(C=CC(=C2)F)N=C1SCC3=NC(=NO3)C4=CC(=CC=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F2N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2369435.png)

![4-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2369441.png)

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2369445.png)

![Ethyl 2-[2-[2-nitro-4-(trifluoromethyl)phenyl]sulfinylacetyl]oxybenzoate](/img/structure/B2369449.png)

![2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-cyclopentylacetamide](/img/structure/B2369451.png)